Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate
Description
IUPAC Nomenclature and Systematic Classification
The systematic name This compound is derived from the pyrazole core structure. The parent heterocycle, 1H-pyrazole, is substituted at positions 3 and 5 with methyl groups, while position 4 bears an aminomethyl (-CH₂NH₂) moiety. The acetate ester group (-OCO₂CH₃) is appended via a methylene bridge (-CH₂-) at the pyrazole’s nitrogen (position 1). This nomenclature aligns with IUPAC Rule C-13.2 for heterocyclic compounds, prioritizing the pyrazole numbering to minimize locants for substituents.
The CAS registry number 1155592-08-7 uniquely identifies this compound, and its SMILES notation (O=C(OC)CN1N=C(C)C(CN)=C1C) encodes the connectivity of atoms, emphasizing the ester linkage and branched substituents.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₅N₃O₂ corresponds to a molecular weight of 197.23 g/mol, calculated as follows:
- Carbon (12.01 × 9) = 108.09
- Hydrogen (1.01 × 15) = 15.15
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 2) = 32.00
Total = 197.27 g/mol (theoretical) vs. 197.23 g/mol (reported).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight (g/mol) | 197.23 |
| SMILES | O=C(OC)CN1N=C(C)C(CN)=C1C |
The minor discrepancy between theoretical and experimental molecular weights may arise from isotopic variations or measurement precision.
Crystallographic Structure and Conformational Isomerism
While direct crystallographic data for this compound remains unpublished, analogous pyrazole derivatives provide insights. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate (C₄H₂N₃BrO₄·H₂O) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, and β = 100.145°. Such structures often exhibit planar pyrazole rings stabilized by π-conjugation, with substituents adopting orientations that minimize steric hindrance.
In tris-pyrazolylmethanes, substituent positions (3 vs. 5) influence conformational isomerism. X-ray studies reveal that methyl groups at position 3 favor up (u) conformations relative to the central methane carbon, whereas position 5 substituents adopt down (d) orientations. For the title compound, the 3,5-dimethyl groups likely enforce a rigid pyrazole plane, while the aminomethyl and ester moieties may introduce torsional flexibility.
| Feature | Observation |
|---|---|
| Pyrazole Ring Geometry | Planar (assumed) |
| Substituent Orientation | 3-Me: up; 5-Me: down |
| Torsional Flexibility | Moderate (CH₂NH₂ and ester groups) |
Substituent Effects on Pyrazole Ring Aromaticity
Pyrazole’s aromaticity arises from a 6π-electron system delocalized across the heterocycle. Substituents modulate electron density through inductive and resonance effects:
- Methyl Groups (3,5-positions) : Electron-donating via +I effect, enhancing ring electron density and stabilizing the aromatic system. This increases the basicity of the pyridine-like nitrogen (N2) while slightly reducing the acidity of the pyrrole-like NH group.
- Aminomethyl Group (4-position) : The -CH₂NH₂ substituent exhibits mixed effects. The amino group (-NH₂) donates electrons via resonance, further polarizing the ring. However, protonation of NH₂ under acidic conditions converts it to -NH₃⁺, introducing an electron-withdrawing +I effect.
- Ester Group (1-position) : The -OCO₂CH₃ moiety withdraws electrons via -I and -M effects, reducing electron density at N1 and potentially destabilizing the aromatic system. This is counterbalanced by the electron-donating methyl groups.
Comparative studies of 3(5)-substituted pyrazoles demonstrate that methyl groups increase thermal stability and resistance to electrophilic substitution, whereas electron-withdrawing groups (e.g., nitro, carboxyl) enhance reactivity toward nucleophiles. In this compound, the interplay between donating (methyl, aminomethyl) and withdrawing (ester) groups creates a balanced electronic environment, preserving aromaticity while enabling functionalization at the aminomethyl site.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C9H15N3O2/c1-6-8(4-10)7(2)12(11-6)5-9(13)14-3/h4-5,10H2,1-3H3 |
InChI Key |
NVZHOFNQAIXUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)CN |
Origin of Product |
United States |
Preparation Methods
Method A: Esterification of Pyrazole-Acetic Acid Precursor
- Starting Material : 2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid.
- Reagents : Methanol, sulfuric acid (catalyst).
- Procedure :
Method B: Alkylation of 3,5-Dimethyl-1H-pyrazole
- Starting Material : 3,5-Dimethyl-1H-pyrazole.
- Reagents : Methyl bromoacetate, potassium carbonate, acetonitrile.
- Procedure :
Key Reaction Mechanisms
- N-Alkylation : The pyrazole nitrogen undergoes nucleophilic substitution with methyl bromoacetate.
- Esterification : Acid-catalyzed conversion of the carboxylic acid to its methyl ester.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in ethanol, methanol |
Spectral Characterization
While experimental data for this specific compound is limited in public domains, analogous pyrazole derivatives exhibit:
- IR : Peaks at ~1690 cm⁻¹ (ester C=O), ~1550 cm⁻¹ (C=N).
- ¹H NMR : Signals for pyrazole protons (δ 5.4–6.0 ppm), methyl groups (δ 2.1–2.3 ppm), and ester methoxy (δ 3.7 ppm).
Applications and Derivatives
- Pharmaceutical Intermediates : Used in synthesizing antibacterial azole derivatives (e.g., compound 5b in showed IC₅₀ = 1.2 µg/mL against Bacillus cereus).
- Hybrid Molecules : Combines pyrazole’s bioactivity with ester functionality for improved pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a pyrazoline.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or pyrazolines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate is a chemical compound featuring a pyrazole ring with aminomethyl and methyl acetate substitutions. It has a molecular weight of approximately 270.16 g/mol and is often used in the form of its dihydrochloride salt to increase its solubility and stability for lab applications.
Scientific Research Applications
The biological activity of this compound has been explored in various studies. Compounds with similar structures have shown potential as:
- Inhibitors : This compound may act as an inhibitor.
- Biological activity : The structure of this compound contributes to its potential biological activity and utility in various chemical applications.
The unique combination of the aminomethyl group and the pyrazole structure in this compound distinguishes it from similar compounds, potentially leading to unique biological activities and applications not found in simpler analogs.
Several synthetic routes can be employed to produce this compound.
Table of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate | C13H20N4O2 | Ethyl group instead of methyl; potential differences in solubility and bioactivity |
| Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate | C12H20ClN3O2 | Contains a propanoyl moiety; may exhibit altered pharmacological properties due to steric effects |
| Methyl 3,5-dimethylpyrazole | C7H10N2 | Lacks the aminomethyl substitution; serves as a simpler analog for comparison in biological assays |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key differences between the target compound and its analogs:
Key Research Findings
Ester Group Impact: The methyl ester (target compound) offers a balance between lipophilicity and solubility, while the propan-2-yl ester (CAS 1427379-63-2) increases molecular weight and may alter metabolic stability .
Substituent Effects: The 4-aminomethyl group in the target compound enhances hydrogen-bonding capacity, which is critical for binding to biological targets . The phenyl group in CAS 1051366-59-6 introduces aromaticity, likely improving membrane permeability but increasing synthetic complexity .
Salt Forms and Stability :
- Hydrochloride salts (e.g., CAS 1427379-63-2) improve aqueous solubility but may pose challenges in crystallization or storage . The discontinuation of the target compound’s dihydrochloride form (CAS 1427379-56-3) suggests unresolved stability issues .
Biological Relevance: Compounds with amino substituents (e.g., CAS 1051366-59-6) are often explored as kinase inhibitors or anti-inflammatory agents, while simpler analogs like CAS 10199-60-7 may serve as intermediates .
Biological Activity
Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate (CAS No. 1423034-71-2) is a compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an aminomethyl group and a methyl acetate moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 270.16 g/mol. It is often encountered in the form of its dihydrochloride salt, which enhances its solubility and stability for laboratory use .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's structural similarities to known antibiotics suggest potential mechanisms of action that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings align with the broader research on pyrazole derivatives, which have been shown to possess diverse antimicrobial properties .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with bacterial ribosomes or inhibit enzymes critical for cell wall synthesis, similar to other antibiotics . The presence of the aminomethyl group likely enhances its binding affinity to target sites within bacterial cells.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound not only inhibited growth but also exhibited bactericidal activity at higher concentrations. The researchers concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains .
Case Study 2: Structure-Activity Relationship (SAR)
Another research project focused on the structure-activity relationship of various pyrazole derivatives, including this compound. This study highlighted how modifications in the substituents on the pyrazole ring could significantly alter biological activity. The findings suggested that optimizing these substituents could enhance antimicrobial potency and selectivity against specific pathogens .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like methyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1173045-46-9) are synthesized via alkylation of pyrazole derivatives with methyl chloroacetate under basic conditions . Optimization strategies include:
- Solvent selection: Ethanol or DMF is preferred for solubility and reaction efficiency.
- Temperature control: Heating at 60–80°C for 12–24 hours ensures complete reaction .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes impurities .
- Yield improvement: Using a 10–20% molar excess of the aminomethyl pyrazole precursor minimizes side reactions.
Table 1: Comparative Reaction Conditions for Pyrazole Acetate Derivatives
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3,5-dimethylpyrazole | Ethanol | 70 | 12 | 65–70 | |
| 3,5-Diamino-1,2,4-triazole | Ethanol | 80 | 12 | 75–80 |
Q. What spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR: Focus on the pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups, δ 6.1–6.3 ppm for NH in aminomethyl) and the acetate methyl ester (δ 3.7 ppm, singlet) .
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ bending (1560–1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Look for molecular ion [M+H]+ at m/z 240.1485 (C₁₀H₁₇N₃O₂) and fragment ions corresponding to pyrazole ring cleavage.
Note: Impurities like unreacted precursors or hydrolysis products (e.g., carboxylic acid derivatives) can be identified via LC-MS with reverse-phase C18 columns .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement resolve ambiguities in the compound's molecular conformation, especially regarding the acetamide linkage's torsional angles?
Methodological Answer: SC-XRD with SHELXL refinement is critical for resolving torsional angles (e.g., C–N–C–O in the acetamide group). Key steps include:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Hydrogen bonding analysis: Restrain NH and CH₃ groups using SHELXL's AFIX commands to refine positions accurately .
- Validation tools: Check R1/wR2 convergence (<5% discrepancy) and Platon SQUEEZE for solvent-accessible voids .
Table 2: SHELXL Refinement Parameters for Pyrazole Derivatives
| Parameter | Value | Reference |
|---|---|---|
| R1 (all data) | <0.05 | |
| wR2 | <0.15 | |
| Torsional angle (C–N–C–O) | 111.3° ± 0.5° |
Q. What computational methods (DFT, MD) are recommended to predict the compound's reactivity and intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic (pyrazole NH) and electrophilic (ester carbonyl) sites .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water, DMSO) using GROMACS to predict solubility and aggregation behavior .
- Docking studies: Analyze binding affinity to biological targets (e.g., enzymes with pyrazole-binding pockets) using AutoDock Vina .
Note: For supramolecular assemblies, Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding, π-stacking) .
Q. How can researchers address contradictions in reported biological activities of structurally similar pyrazole derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replace methyl with cyclopropyl) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Meta-analysis: Compare IC₅₀ values across studies using PubChem BioAssay data, adjusting for variables like cell line/pH .
- Crystallographic validation: Confirm active conformations via SC-XRD to rule out polymorphism-induced activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
